molecular formula C8H6N2O2 B160930 4-Aminophthalimide CAS No. 3676-85-5

4-Aminophthalimide

Cat. No.: B160930
CAS No.: 3676-85-5
M. Wt: 162.15 g/mol
InChI Key: PXRKCOCTEMYUEG-UHFFFAOYSA-N
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Description

4-Aminophthalimide is an organic compound with the molecular formula C8H6N2O2. It is a derivative of phthalimide, where an amino group is substituted at the fourth position of the phthalimide ring. This compound is known for its strong fluorescence properties, making it a valuable probe in various scientific applications .

Mechanism of Action

Target of Action

The primary targets of 4-Aminophthalimide (4AP) are transmembrane peptides and proteins . It is used as a fluorescent probe to examine the local polarity in these targets, specifically in the alpha-helical transmembrane fragment of the human epidermal growth factor receptor .

Mode of Action

4AP interacts with its targets by incorporating into their side chains . This interaction allows for the examination of the local polarity within the target structures . The small size of the 4AP chromophore is an important feature, making it approximately isosteric to tryptophan, which is typically used as a very small fluorescent amino acid in peptides and proteins .

Biochemical Pathways

4AP affects the biochemical pathways related to the fluorescence probing of transmembrane peptides . It is used to complement state-of-the-art methods such as oriented circular dichroism and solid-state NMR spectroscopy, and to allow imaging in living cells .

Pharmacokinetics

It is known that 4ap is used as a constituent of solvatochromic fluorescent amino acids , suggesting that its ADME properties would be similar to those of other amino acids.

Result of Action

The action of 4AP results in a significantly more informative fluorescence readout compared to the weakly fluorescent indole system in tryptophan . It is selectively excited outside the biopolymer absorption range , allowing for the examination of the local polarity within the target structures .

Action Environment

The action of 4AP is highly sensitive to the polarity of the medium . This environment-sensitive property makes 4AP a powerful probe, as it can be excited outside the protein and nucleic acid absorption range .

Biochemical Analysis

Biochemical Properties

4-Aminophthalimide has been used as a fluorescence probe for organized media . The fluorescence response of this compound, as measured from the position of the fluorescence maximum, fluorescence intensity, and lifetime, is highly sensitive to the polarity of the medium . This sensitivity is further enhanced due to the involvement of the emitting intramolecular charge transfer state in hydrogen bonding interaction with the solvent molecules containing hydroxyl groups .

Cellular Effects

This compound and its derivatives have shown potential as fluorescent probes for transmembrane peptides . They have been used to examine the local polarity in the alpha-helical transmembrane fragment of the human epidermal growth factor receptor . It was possible to distinguish their locations, either in the hydrophobic core of the lipid bilayer or at the membrane surface, by fluorescence readout .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to interact with other molecules through hydrogen bonding . This interaction plays a crucial role in the aggregation behavior of these molecules . Theoretical studies have been carried out to investigate how different modes of aggregation lead to changes in the optical properties of these systems .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied using ultrashort laser pulses . Experiments covering the range 0.1-100 ps showed evidence for at least two distinct ultrashort relaxation processes, the rates of which depend on the solvent .

Metabolic Pathways

It is known that the compound can interact with other molecules through hydrogen bonding, which could potentially influence various metabolic processes .

Transport and Distribution

Its ability to function as a fluorescent probe suggests that it may be transported and distributed in a manner that allows it to interact with various cellular components .

Subcellular Localization

Its use as a fluorescent probe for transmembrane peptides suggests that it may be localized in the lipid bilayer of cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminophthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then nitrated to produce 4-nitrophthalimide. The nitro group is subsequently reduced to an amino group, yielding this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Aminophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Aminophthalimide is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a fluorescent probe for studying molecular interactions and dynamics.

    Biology: Used in fluorescence microscopy to label and track biological molecules.

    Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.

    Industry: Employed in the development of fluorescent dyes and sensors

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its strong fluorescence and solvatochromic properties, which make it highly sensitive to environmental changes. This distinguishes it from other phthalimide derivatives that may not exhibit such pronounced fluorescence .

Properties

IUPAC Name

5-aminoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRKCOCTEMYUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8063127
Record name 1H-Isoindole-1,3(2H)-dione, 5-amino-
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Molecular Weight

162.15 g/mol
Source PubChem
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CAS No.

3676-85-5
Record name 4-Aminophthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 5-amino-
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Record name 4-Aminophthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 5-amino-
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Record name 1H-Isoindole-1,3(2H)-dione, 5-amino-
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Record name 4-aminophthalimide
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Synthesis routes and methods I

Procedure details

To a solution of 5-nitro-1H-isoindole-1,3(2H)-dione (1.0 g, 5.2 mmol) in dry THF (15 mL) was added 10% Pd/C (0.2 g). The mixture was hydrogenated at 30-40 psi for 17 h. The catalyst was filtered, and the filtrate was evaporated under vacuo to give 0.5 g (59.3%) of 5-amino-1H-isoindole-1,3(2H)-dione as a yellow colour solid.
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1 g
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15 mL
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0.2 g
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Synthesis routes and methods II

Procedure details

A method for the preparation of 5-cyanophthalide has previously been described in Bull. Soc. Sci. Bretagne, 1951, 26, 35 and in Levy and Stephen, J. Chem. Soc., 1931, 867. By this method 5-aminophthalide is converted to the corresponding 5-cyanophthalide by diazotation followed by reaction with CuCN. 5-Aminophthalide was obtained from 4-aminophthalimide by a two step reduction procedure.
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Synthesis routes and methods III

Procedure details

0.002 g of ammonium vanadate and 4 g of aluminium oxide granules containing 0.5% by weight of metallic palladium and having a particle size of 3.2 mm (from Acros Organics) are added to a suspension consisting of 250 ml of methanol and 9.6 g of 4-nitrophthalimide. After displacing the air with nitrogen, the latter is replaced by hydrogen at atmospheric pressure and the suspension is stirred at room temperature for 43 hours. During this time, 97.6% of the theoretical amount of hydrogen, based on the nitrophthalimide, is absorbed. The resulting suspension is then sieved through a sieve having a mesh width of 1 mm. The material remaining on the sieve is washed with methanol and the methanol is subsequently removed from the combined methanol phases by means of a rotary evaporator. Drying at 60° C. under reduced pressure (125 mbar) gives 8.1 g (100%) of 4-aminophthalimide.
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250 mL
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100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Aminophthalimide's fluorescence particularly interesting for scientific applications?

A1: 4AP exhibits solvatochromism, meaning its fluorescence emission spectrum changes depending on the polarity and hydrogen-bonding ability of the surrounding solvent. [, , , ] This characteristic makes 4AP a valuable probe for investigating the microenvironment of various systems, including micelles, reverse micelles, and biological membranes. [, , , , ]

Q2: How does this compound's structure contribute to its solvatochromic properties?

A2: 4AP's solvatochromism arises from intramolecular charge transfer (ICT) upon excitation. [, ] The molecule's dipole moment increases in the excited state, causing the surrounding solvent molecules to rearrange and stabilize the excited state. This reorganization leads to a red shift in the emission spectrum in more polar solvents. [, ]

Q3: Can you elaborate on the specific structural features of this compound?

A3: this compound has the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol. [, , ] Spectroscopic data, including UV-vis absorption and fluorescence spectra, provide insights into its electronic structure and interactions with the surrounding environment. [, , ]

Q4: What is the significance of this compound's excited-state proton transfer in aqueous solutions?

A4: Research suggests that 4AP undergoes ultrafast solvent-mediated proton transfer in protic solvents like water. [, ] This process affects its fluorescence quantum yield and lifetime. [] Studies using deuterium oxide (D2O) revealed a deuterium isotope effect, further supporting the role of excited-state proton transfer in 4AP's photophysics. []

Q5: How has this compound been used to study micelles and microemulsions?

A5: Researchers have employed 4AP to investigate the microenvironment and dynamics within micelles and microemulsions. [, , ] Changes in 4AP's fluorescence parameters, such as emission maxima, lifetime, and quantum yield, provide information about the polarity, viscosity, and aggregation behavior of these systems. [, ]

Q6: Can you provide examples of how this compound has been used to study biological systems?

A6: 4AP derivatives have been developed as fluorescent probes for biological applications. For example, researchers have utilized 4AP-labeled fatty acids to examine lipid bilayer properties and probe the location and behavior of molecules within these membranes. [, ] Additionally, 4AP has been employed to study the dynamics of water molecules in complex biological environments. [, ]

Q7: How has computational chemistry contributed to understanding this compound's properties?

A7: Computational methods like time-dependent density-functional theory (TD-DFT) have been employed to calculate and interpret 4AP's absorption and emission spectra, providing insights into its electronic transitions and excited-state behavior. [, , ] These calculations, coupled with experimental data, contribute to a comprehensive understanding of 4AP's photophysical properties and interactions with different environments. []

Q8: What are the potential applications of this compound in DNA research?

A8: 4AP has shown promise as a fluorescent probe for DNA. Researchers have synthesized 4AP-labeled nucleosides and incorporated them into DNA strands. [, ] The fluorescence of 4AP is sensitive to its local environment within the DNA helix, allowing for the detection of DNA-protein interactions. [, ]

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